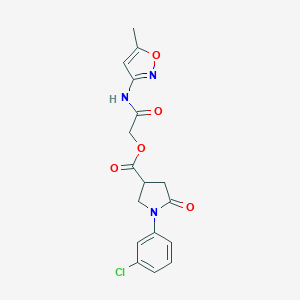
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMI, and it is a derivative of pyrrolidine. CMI has been synthesized using various methods, and it has been found to have promising scientific research applications.
作用機序
The mechanism of action of CMI is not fully understood. However, it is believed that CMI inhibits the activity of enzymes involved in various biological processes. CMI has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
CMI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which has been found to improve cognitive function. CMI has also been found to have antimicrobial properties, which make it a potential candidate for the development of antibacterial agents. It has been found to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory agents.
実験室実験の利点と制限
CMI has several advantages and limitations when used in lab experiments. One advantage of CMI is that it is readily available and can be synthesized using various methods. CMI is also stable under various conditions, which makes it a suitable candidate for use in lab experiments. However, one limitation of CMI is that its mechanism of action is not fully understood. This makes it difficult to determine its precise effects on biological systems.
将来の方向性
There are several future directions for the use of CMI in scientific research. One future direction is the development of CMI-based antibacterial agents. Another future direction is the development of CMI-based anti-inflammatory agents. CMI has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the potential applications of CMI in these areas.
合成法
The synthesis of CMI can be achieved through various methods. One such method involves the reaction of 1-(3-chlorophenyl) pyrrolidine-3-carboxylic acid with methyl isoxazole-5-carboxylate and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chloro-1-(methylsulfonyl)pyrrolidine with 5-methylisoxazole-3-carboxylic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. These methods have been found to yield high-quality CMI.
科学的研究の応用
CMI has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. CMI has been found to have antimicrobial properties, and it has been used in the development of antibacterial agents. It has also been used in the development of anti-inflammatory agents. CMI has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
分子式 |
C17H16ClN3O5 |
分子量 |
377.8 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-5-14(20-26-10)19-15(22)9-25-17(24)11-6-16(23)21(8-11)13-4-2-3-12(18)7-13/h2-5,7,11H,6,8-9H2,1H3,(H,19,20,22) |
InChIキー |
RPDGMFLMKBYMTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)